2,7-Dimethyl-1,3,6,8-tetraoxecane
Description
2,7-Dimethyl-1,3,6,8-tetraoxecane is a cyclic polyether characterized by a 10-membered ring containing four oxygen atoms at positions 1, 3, 6, and 8, with methyl substituents at positions 2 and 6. The methyl groups likely enhance its lipophilicity compared to unsubstituted polyethers, influencing solubility and reactivity .
Properties
Molecular Formula |
C8H16O4 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2,7-dimethyl-1,3,6,8-tetraoxecane |
InChI |
InChI=1S/C8H16O4/c1-7-9-3-5-11-8(2)12-6-4-10-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
GIHANDCMMRHABK-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCCOC(OCCO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1,3,6,8-tetraoxecane typically involves the periodate oxidation of di-(6-deoxy-β-D-allofuranose) 1,5′:1′,5-dianhydride, followed by borohydride reduction and acetylation . This method yields a crystalline form of the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1,3,6,8-tetraoxecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include periodate for oxidation and borohydride for reduction . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
2,7-Dimethyl-1,3,6,8-tetraoxecane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 2,7-Dimethyl-1,3,6,8-tetraoxecane exerts its effects involves interactions with various molecular targets and pathways. These interactions can influence enzyme activity, metabolic processes, and cellular functions. The exact molecular targets and pathways are still under investigation, but they are believed to involve both oxidative and reductive mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,7-Dimethyl-1,3,6,8-tetraoxecane with analogous cyclic and linear polyethers, focusing on structural features, physical properties, and applications:
Key Findings:
Ring vs. Linear Structures :
- The cyclic structure of this compound may confer higher conformational rigidity and selectivity in ion binding compared to linear analogs like 11-Azido-3,6,9-trioxaundecan-1-amine .
- Linear polyethers (e.g., trioxaundecan-1-amine) are more flexible, favoring applications in polymer chemistry and drug conjugation.
Functional Group Influence: The methyl groups in this compound likely reduce polarity, enhancing solubility in nonpolar solvents. In contrast, azide and amine termini in linear analogs enable bioorthogonal reactions . The phosphorus atom in the phosphatridecane derivative (CAS 36788-39-3) introduces unique coordination properties, making it suitable for catalytic or material science applications .
Thermal and Solubility Properties :
- While specific data for this compound is unavailable, cyclic polyethers generally exhibit higher boiling points than linear counterparts due to ring strain and intermolecular interactions.
- Phosphorus-containing analogs (e.g., CAS 36788-39-3) may display altered solubility profiles due to polar P=O bonds, though exact data is unreported .
Research Implications and Gaps
- Synthesis Challenges : Cyclic polyethers like this compound require precise templating agents for ring closure, unlike linear analogs synthesized via stepwise etherification .
- Application Potential: The compound’s methyl groups and oxygen density warrant exploration in drug delivery (e.g., as solubilizing agents) or as ligands for metal ions.
- Data Limitations : Empirical studies on melting/boiling points, solubility, and stability are lacking, highlighting the need for targeted research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
